

# Statistical Validation of Remacemide Efficacy in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the statistical validation of **remacemide**'s efficacy data from pivotal clinical trials. It offers a comparative perspective by presenting data alongside alternative antiepileptic drugs (AEDs) and details the experimental protocols employed in these studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of **remacemide**'s clinical profile and the methodologies used to assess its efficacy.

## Data Presentation: Comparative Efficacy of Remacemide and Alternatives

The following tables summarize the quantitative efficacy data from key clinical trials of **remacemide** as an adjunctive therapy for epilepsy. For comparative purposes, data from a head-to-head trial with carbamazepine and a meta-analysis of other adjunctive AEDs are also included.

Table 1: Efficacy of Adjunctive **Remacemide** in Patients with Refractory Partial-Onset Seizures



| Treatment Group             | Responder Rate<br>(≥50% reduction in<br>seizure frequency) | p-value (vs.<br>Placebo) | Study Reference |
|-----------------------------|------------------------------------------------------------|--------------------------|-----------------|
| Remacemide (300 mg/day)     | Not specified                                              | -                        | [1]             |
| Remacemide (600 mg/day)     | Not specified                                              | -                        | [1]             |
| Remacemide (800 mg/day)     | 30% (18/60)                                                | 0.049                    | [1]             |
| Placebo                     | 15% (9/60)                                                 | -                        | [1]             |
| Remacemide (300 mg/day)     | Not specified                                              | -                        | [2]             |
| Remacemide (600 mg/day)     | Not specified                                              | -                        |                 |
| Remacemide (1200<br>mg/day) | 23%                                                        | 0.016                    | _               |
| Placebo                     | 7%                                                         | -                        |                 |

Table 2: Comparative Efficacy of **Remacemide** vs. Carbamazepine in Newly Diagnosed Epilepsy (Monotherapy)

| Efficacy                                     | Remacemide   | Carbamazepin   | p-value | Study     |
|----------------------------------------------|--------------|----------------|---------|-----------|
| Endpoint                                     | (600 mg/day) | e (600 mg/day) |         | Reference |
| Median time to first seizure after titration | 112 days     | 306 days       | 0.003   |           |

Table 3: Comparative Efficacy of Various Adjunctive Antiepileptic Drugs in Refractory Partial-Onset Seizures (Meta-analysis Data)



| Drug                       | Odds Ratio for ≥50%<br>Response vs. Placebo<br>(95% CI)                | Study Reference |
|----------------------------|------------------------------------------------------------------------|-----------------|
| Pregabalin (600mg/day)     | 8.08 (5.45-11.98)                                                      | _               |
| Tiagabine (56mg/day)       | 8.82 (2.77-28.11)                                                      |                 |
| Vigabatrin (3000mg/day)    | 6.23 (1.46-26.20)                                                      | -               |
| Levetiracetam (3000mg/day) | Odds of seizure freedom ≥7<br>times greater than placebo               |                 |
| Zonisamide                 | 50% responder rate vs 31% for placebo (p=0.0044) in pediatric patients | _               |
| Lacosamide (400 mg/day)    | 38.3% responder rate vs<br>18.3% for placebo (p < 0.001)               | <del>-</del>    |

## **Experimental Protocols**

The clinical trials assessing the efficacy of **remacemide** were predominantly designed as multicenter, randomized, double-blind, placebo-controlled studies. This design is the gold standard for minimizing bias and establishing causality.

#### Key Methodologies:

- Patient Population: The studies on adjunctive therapy typically enrolled adult patients with refractory partial-onset seizures, with or without secondary generalization, who were already receiving at least one other antiepileptic drug. The monotherapy trial enrolled patients with newly diagnosed epilepsy experiencing two or more partial or generalized tonic-clonic seizures in the previous year.
- Randomization and Blinding: Patients were randomly assigned to receive either
  remacemide at various dosages or a placebo. Both the patients and the investigators were
  blinded to the treatment allocation to prevent bias in the assessment of outcomes.
- Primary Efficacy Endpoints:



- Responder Rate: A primary measure of efficacy in the adjunctive therapy trials was the "responder rate," defined as the percentage of patients who experienced a 50% or greater reduction in seizure frequency from their baseline.
- Time to First Seizure: In the monotherapy trial comparing remacemide to carbamazepine,
   the primary endpoint was the median time to the first seizure following the titration period.

#### Statistical Analysis:

- Pairwise Comparisons: The statistical significance of the difference in responder rates between the **remacemide** and placebo groups was determined using pairwise comparisons.
- Chi-Square Test: The MeSH terms associated with one of the remacemide trials indicate
  the use of the Chi-Square distribution, a common statistical test for comparing categorical
  data like responder rates.
- Double Triangular Sequential Design: The head-to-head trial of remacemide and carbamazepine utilized a novel "double triangular sequential design." This is a type of sequential analysis that allows for the continuous monitoring of data as it is collected, with the aim of reaching a conclusion about the relative efficacy of the two treatments as early as possible. This design is particularly useful in clinical trials for ethical and efficiency reasons.
- Meta-analysis: For the comparison with other AEDs, a meta-analysis using a DerSimonian and Laird random-effects model was employed to calculate odds ratios (OR) and 95% confidence intervals (CI) for the 50% responder rate.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of **remacemide** as an NMDA receptor antagonist.





Click to download full resolution via product page

Caption: A typical workflow for the clinical development of an antiepileptic drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Remacemide hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lin2.curehunter.com [lin2.curehunter.com]
- To cite this document: BenchChem. [Statistical Validation of Remacemide Efficacy in Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146498#statistical-validation-of-remacemide-efficacy-data-from-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com